molecular formula C25H24BrN5O5S B2453129 4-((6-bromo-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide CAS No. 422288-67-3

4-((6-bromo-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

Cat. No. B2453129
CAS RN: 422288-67-3
M. Wt: 586.46
InChI Key: OAFIIPWZIHJKFH-UHFFFAOYSA-N
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Description

4-((6-bromo-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C25H24BrN5O5S and its molecular weight is 586.46. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activities

4-((6-bromo-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide and its derivatives have been studied for their pharmacological importance. Some derivatives are known for their anti-inflammatory, analgesic, and anti-bacterial activities. These compounds have been synthesized, purified, and characterized for their potential pharmacological activities, including screening for antibacterial, anti-inflammatory, and analgesic activities in comparison with standard drugs (Ch. Rajveer, D. Kumaraswamy, S. Sudharshini, & B. Rathinaraj, 2010).

Anticonvulsant Evaluation

The compound's derivatives have also been evaluated for their anticonvulsant effects. Various models of experimental epilepsy were used for this purpose. The initial anticonvulsant activities of these compounds were investigated, showing that some derivatives were more potent than traditional antiepileptic drugs. The possible mechanism for their anticonvulsant action was explored through specific assays (S. Malik, R. S. Bahare, & S. Khan, 2013).

Anticancer Properties

Certain derivatives of this compound have shown promising results as novel structures of PI3K inhibitors and anticancer agents. The antiproliferative activities of these derivatives were evaluated against various human cancer cell lines, leading to the identification of compounds with significant inhibitory effects on tumor growth. This supports their potential as potent anticancer agents (Teng Shao, Juan Wang, Jian-Gang Chen, et al., 2014).

Antiviral Activities

Some derivatives have been synthesized and evaluated for their in vitro antiviral activity against various viruses, including HIV, HSV, and vaccinia viruses. Notably, specific derivatives exhibited distinct antiviral activity, particularly against Herpes simplex and vaccinia viruses (P. Selvam, N. Murugesh, M. Chandramohan, et al., 2010).

Antibacterial Activity

The derivatives of this compound have also been investigated for their antibacterial activity. The synthesized compounds were screened against various bacterial strains, and their structures were established through elemental and spectral analysis (Xin-Ping Hui, Peng‐Fei Xu, Qin Wang, et al., 2010).

properties

IUPAC Name

4-[[6-bromo-2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24BrN5O5S/c1-15-11-21(30-36-15)29-22(32)14-37-25-28-20-8-7-18(26)12-19(20)24(34)31(25)13-16-3-5-17(6-4-16)23(33)27-9-10-35-2/h3-8,11-12H,9-10,13-14H2,1-2H3,(H,27,33)(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFIIPWZIHJKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C=C(C=C3)Br)C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24BrN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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